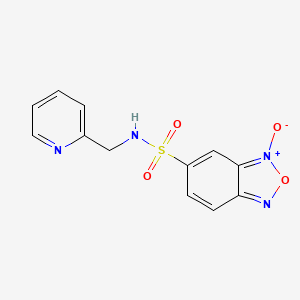
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a phenoxy group and a hydroxyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a cyclopentane intermediate.
Hydroxyl Group Addition: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenoxy group can be reduced to form a cyclopentane derivative.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions include:
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentane derivatives.
Substitution Products: Various substituted cyclopentane compounds.
Scientific Research Applications
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-one: A ketone derivative with similar structural features.
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentane: A reduced form lacking the hydroxyl group.
Uniqueness
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-9-6-10(2)8-11(7-9)15-13-5-3-4-12(13)14/h6-8,12-14H,3-5H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
PTOLSSSCRBXXMH-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@@H]2CCC[C@H]2O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)







![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)

![6-(3-Methyl-1-benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367880.png)
![5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B13367883.png)
![6-(3,4-Dimethoxybenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367890.png)
